2,2,2-trichloro-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2,2,2-trichloro-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3F3NO/c10-8(11,12)7(17)16-6-4-2-1-3-5(6)9(13,14)15/h1-4H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUWRKLQIFCKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367544 | |
| Record name | 2,2,2-trichloro-N-[2-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6229-35-2 | |
| Record name | 2,2,2-trichloro-N-[2-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-(trifluoromethyl)aniline with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, breaking the amide bond to yield:
-
2-(Trifluoromethyl)benzylamine (via cleavage of the amide nitrogen).
-
Trichloroacetic acid (from the trichloroacetyl group).
Hydrolysis is typically facilitated by aqueous acid/base and heat, leveraging the electron-withdrawing effects of the trifluoromethyl and trichloro groups .
Nucleophilic Substitution and Functionalization
The electron-withdrawing trichloroacetyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. Potential reactions include:
-
Substitution : Reaction with nucleophiles (e.g., alcohols, amines) to form substituted amides.
-
Reduction : Conversion of the amide to the corresponding amine using strong reducing agents like LiAlH₄.
The trifluoromethyl group on the phenyl ring may also participate in further functionalization, though specific examples for this compound are not detailed in the sources.
Structural and Reactivity Analysis
The compound’s reactivity is influenced by:
-
Trichloroacetyl group : Enhances electrophilicity of the carbonyl carbon.
-
Trifluoromethyl substituent : Stabilizes the phenyl ring through strong electron withdrawal.
| Feature | Impact on Reactivity |
|---|---|
| Trichloroacetyl group | Activates carbonyl for nucleophilic attack |
| Trifluoromethyl group | Increases aromatic ring stability |
| Amide functionality | Hydrolyzable under acidic/basic conditions |
Comparative Analysis with Related Compounds
| Compound | Structural Features | Key Differences |
|---|---|---|
| 2,2,2-Trichloro-N-(2-methoxybenzyl)acetamide | Methoxybenzyl group | Electron-donating methoxy group vs. electron-withdrawing trifluoromethyl |
| 2,2,2-Trichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide | Tetrazole ring | Presence of nitrogen-rich heterocycle for bioactivity |
The trifluoromethyl substituent in the target compound provides distinct electronic effects compared to methoxy or tetrazole groups.
This compound’s synthesis and reactivity highlight its utility in organic chemistry, particularly in designing functionalized amides for pharmaceutical applications.
Scientific Research Applications
Chemistry
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various chemical transformations, such as:
- Substitution Reactions : The trichloro group can be substituted by nucleophiles like amines or thiols.
- Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Biology
Enzyme Inhibition Studies
Research has indicated that 2,2,2-trichloro-N-[2-(trifluoromethyl)phenyl]acetamide can inhibit specific enzymes, making it valuable in studying enzyme kinetics and protein interactions. For instance:
- Inhibitory effects on certain kinases have been documented, suggesting potential applications in cancer research where kinase activity is often dysregulated.
Case Study Example
In a study focusing on acute myeloid leukemia (AML), compounds structurally related to this trichloroacetamide demonstrated significant inhibition of FLT3-ITD-positive cell lines, leading to apoptosis and cell cycle arrest . This highlights the compound's potential as a therapeutic agent.
Industry
Specialty Chemicals Production
The compound is also used in the production of specialty chemicals and materials. Its unique properties allow it to function effectively in various industrial applications:
- Agrochemicals : Development of herbicides and pesticides that benefit from its chemical stability and reactivity.
- Pharmaceuticals : Used as an intermediate in the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The electron-withdrawing groups in the compound enhance its reactivity, allowing it to interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physical properties of halogenated acetamides are highly dependent on the substituents on both the acetamide group and the phenyl ring. Key analogs include:
Notes:
- Trichloro vs.
- Phenyl Substituent Position: Electron-withdrawing groups (e.g., CF₃, NO₂) at the ortho position (2-) enhance repellent and pesticidal activity by increasing electrophilicity and interaction with biological targets .
Repellent and Insecticidal Properties
- 2,2,2-Trifluoro-N-[2-(trifluoromethyl)phenyl]acetamide (4c) : Exhibits superior repellency against Aedes aegypti mosquitoes (MED: 0.039 μmol/cm²) compared to DEET (0.091 μmol/cm²) . Its trifluoromethyl group enhances volatility and skin permeability.
Fungicidal Activity
- Compound 4c (trifluoro analog) shows potent inhibition of Phomopsis obscurans, suggesting that trichloro derivatives may also exhibit fungicidal properties, albeit with altered efficacy due to higher lipophilicity .
Toxicity Profile
Physicochemical Properties
Crystallinity and Stability
- Nitro-Substituted Analogs (e.g., m-NO₂PhTCA): Exhibit well-defined crystalline structures due to strong intermolecular hydrogen bonding between the amide group and nitro substituents, enhancing thermal stability .
- Trichloro vs. Trifluoro Derivatives : Trichloroacetamides generally have higher melting points and lower solubility in polar solvents due to increased molecular symmetry and halogen-halogen interactions .
Lipophilicity (LogP)
- The trifluoromethyl group (LogP ~3.0) contributes to moderate lipophilicity, while trichloro derivatives (LogP ~3.5) may exhibit enhanced membrane permeability but reduced aqueous solubility .
Biological Activity
2,2,2-Trichloro-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound notable for its distinct chemical structure and biological activities. Its molecular formula is , and it has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals due to its potential applications as a biocide and enzyme inhibitor.
Chemical Structure
The compound features a trichloroacetamide backbone with a trifluoromethyl-substituted phenyl group. This unique arrangement contributes to its biological activity by influencing its interaction with cellular targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, disrupting metabolic pathways. It interacts with various cellular components, leading to altered cellular functions.
- Cellular Interaction : It targets specific receptors and enzymes, which can result in the inhibition of normal cellular processes.
Research Findings
- Inhibition Studies : Research indicates that this compound can inhibit key enzymatic activities, which may have implications for cancer therapy and other diseases. For instance, it has shown potential in inhibiting the proliferation of certain cancer cell lines by affecting signaling pathways associated with cell growth and survival .
- Case Studies : In vivo studies have demonstrated that compounds structurally related to this compound exhibit significant anti-tumor activity. For example, similar compounds have been tested in mouse xenograft models, showing reduced tumor growth rates .
- Comparative Analysis : A comparative study of various related compounds highlights the unique biological profiles of this compound. The following table summarizes the biological activities of selected compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Enzyme inhibitor; potential anti-cancer properties |
| N-(1,1-bis(4-chlorophenyl)-2,2-dichloroethyl)acetamide | Structure | Biocidal activity; less potent than trichloro derivative |
| 4-Chloro-N-(1-chloro-3-methylbutyl)acetamide | Structure | Varies in reactivity; potential agricultural applications |
Toxicological Profile
While exploring its biological activity, it is crucial to consider the toxicological profile of this compound. Preliminary studies suggest that the compound exhibits moderate toxicity in certain biological systems; therefore, further investigation into its safety and environmental impact is warranted.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,2,2-trichloro-N-[2-(trifluoromethyl)phenyl]acetamide, and what analytical methods are used for structural confirmation?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, chloroacetamide derivatives are often synthesized by reacting trichloroacetyl chloride with 2-(trifluoromethyl)aniline under anhydrous conditions in the presence of a base (e.g., triethylamine). Structural confirmation relies on spectroscopic techniques:
- X-ray crystallography for unambiguous bond-length and angle determination .
- FT-IR spectroscopy to confirm carbonyl (C=O) and N–H stretches (~1680 cm⁻¹ and ~3300 cm⁻¹, respectively) .
- NMR spectroscopy (¹H/¹³C/¹⁹F) to verify substituent positions and electronic environments .
Q. How is the molecular structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, studies on analogous trichloroacetamides revealed planar amide groups and intermolecular hydrogen bonding (N–H···O=C) that stabilize the crystal lattice . Hirshfeld surface analysis complements SC-XRD by quantifying intermolecular interactions (e.g., Cl···H and F···H contacts) .
Advanced Research Questions
Q. How do computational methods like Hirshfeld surface analysis and density functional theory (DFT) contribute to understanding intermolecular interactions in this compound?
- Methodological Answer :
- Hirshfeld surfaces map close-contact regions (e.g., Cl···Cl, F···H) and quantify their contributions to crystal packing. For example, a study on a related trichloroacetamide showed 34% H···Cl interactions and 12% H···F contacts .
- DFT calculations predict electronic properties (e.g., electrostatic potential surfaces) and vibrational frequencies, which are cross-validated with experimental IR/Raman data . Tools like Gaussian 09 or CrystalExplorer are commonly used .
Q. What contradictions exist in the literature regarding the reactivity or spectroscopic data of this compound, and how can they be resolved?
- Methodological Answer : Discrepancies in NMR chemical shifts or reaction yields may arise from solvent polarity, temperature, or crystal polymorphism. For example:
- Contradiction : Variability in ¹⁹F NMR shifts due to solvent effects (e.g., DMSO vs. CDCl₃).
- Resolution : Standardize solvent systems and report temperature-dependent studies .
- Contradiction : Divergent synthetic yields due to competing hydrolysis of trichloroacetyl chloride.
- Resolution : Optimize reaction conditions (e.g., moisture-free environments, controlled stoichiometry) .
Q. How does the presence of electron-withdrawing groups (trifluoromethyl and trichloro) influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Electron-deficient aromatic rings reduce nucleophilic substitution reactivity but enhance electrophilic character.
- Spectroscopic evidence : Downfield shifts in ¹³C NMR for the carbonyl carbon (~165–170 ppm) indicate strong electron withdrawal .
- Reactivity studies : The trichloro group increases susceptibility to hydrolysis under basic conditions, while the trifluoromethyl group stabilizes the meta-substituted phenyl ring against electrophilic attack .
Q. What strategies are recommended for optimizing derivatization reactions of this acetamide for biological activity screening?
- Methodological Answer :
- Protecting group chemistry : Use tert-butoxycarbonyl (Boc) groups to protect the amide nitrogen during functionalization .
- Computational screening : Employ reaction path search methods (e.g., artificial force-induced reaction, AFIR) to predict feasible reaction pathways and reduce trial-and-error experimentation .
- High-throughput crystallization : Screen solvents (e.g., ethanol/water mixtures) to obtain stable polymorphs for consistent bioassay results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
